
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the Boc-protected amino group. One common method involves the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane ester is then treated with di-tert-butyl dicarbonate (Boc2O) and a base to introduce the Boc-protected amino group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or Boc-protected amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized cyclopropane derivatives .
Wissenschaftliche Forschungsanwendungen
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The cyclopropane ring’s strained nature makes it reactive towards nucleophiles, facilitating its incorporation into larger molecular frameworks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: Similar structure but without the stereochemistry.
Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: Similar compound with a methyl ester instead of an ethyl ester.
(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: Enantiomer of the compound with different stereochemistry.
Uniqueness
The (1S,2S) stereochemistry of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate imparts unique reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and chiral resolution processes .
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
ethyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m0/s1 |
InChI-Schlüssel |
WQCFOWMOJLYSPS-YUMQZZPRSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1C[C@@H]1NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CC1NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




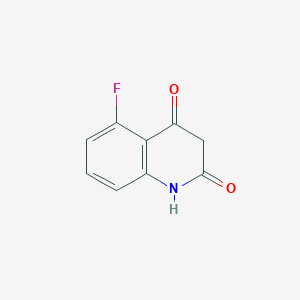
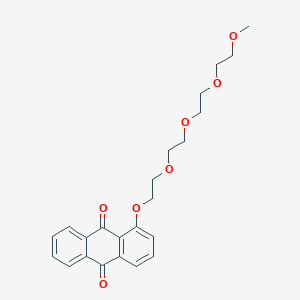
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
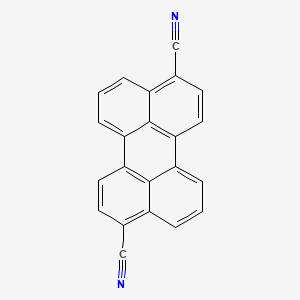
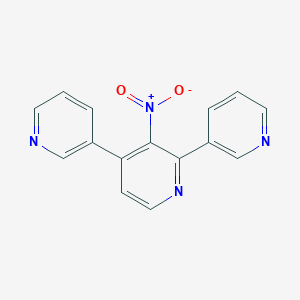
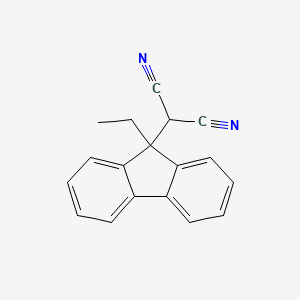
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)


![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
